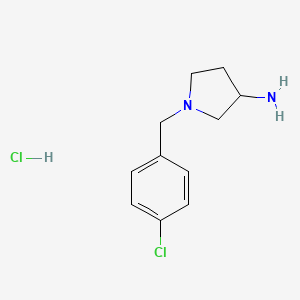
1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯苄基)吡咯烷-3-胺盐酸盐是一种化学化合物,其分子式为C11H16Cl2N2。它是一种吡咯烷的衍生物,吡咯烷是一个五元含氮杂环,并且在吡咯烷环上连接了一个4-氯苄基。
准备方法
合成路线和反应条件
1-(4-氯苄基)吡咯烷-3-胺盐酸盐的合成通常涉及在碱(如氢氧化钠或碳酸钾)存在下,使4-氯苄基氯与吡咯烷-3-胺反应。该反应在二氯甲烷或甲苯等有机溶剂中进行,在回流条件下进行。然后用盐酸处理所得产物,形成盐酸盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,反应在大型反应器中进行,对温度、压力和反应时间进行精确控制,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
1-(4-氯苄基)吡咯烷-3-胺盐酸盐会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。
取代: 该化合物可以进行亲核取代反应,其中4-氯苄基中的氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 在三乙胺等碱存在下,胺等亲核试剂。
形成的主要产物
氧化: 吡咯烷环的氧化衍生物。
还原: 该化合物的还原形式,具有氢化官能团。
取代: 取代衍生物,其中各种官能团取代了氯原子。
科学研究应用
1-(4-氯苄基)吡咯烷-3-胺盐酸盐在科学研究中有几个应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其与生物靶标相互作用的能力,它被探索为潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
1-(4-氯苄基)吡咯烷-3-胺盐酸盐的作用机制涉及它与生物系统中特定的分子靶标相互作用。该化合物可以结合受体或酶,调节它们的活性,并导致各种生理效应。确切的途径和靶标取决于特定的应用和化合物使用的生物学背景。
相似化合物的比较
类似化合物
吡咯烷: 1-(4-氯苄基)吡咯烷-3-胺盐酸盐的母体化合物,广泛用于药物化学。
吡咯烷-2-酮: 吡咯烷的另一种衍生物,具有不同的生物活性。
4-氯苄胺: 一种更简单的化合物,具有类似的4-氯苄基,但缺乏吡咯烷环。
独特性
1-(4-氯苄基)吡咯烷-3-胺盐酸盐的独特性在于吡咯烷环和4-氯苄基的组合,这赋予了独特的化学和生物特性。这种组合允许与生物靶标进行特定相互作用,使该化合物成为各种研究应用中的宝贵工具。
生物活性
1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15ClN2·HCl
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with a pyrrolidine core, particularly those substituted with aromatic groups, exhibit diverse biological activities. The presence of the 4-chlorobenzyl moiety enhances the interaction with biological targets, potentially influencing its pharmacological effects.
Pharmacological Properties
-
Anticancer Activity :
- Several studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to 1-(4-Chlorobenzyl)pyrrolidin-3-amine have demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The structure-activity relationship suggests that modifications to the aromatic substituent can significantly affect potency and selectivity against cancer cells .
- Antiviral Activity :
- Neuropharmacological Effects :
Study 1: Anticancer Efficacy
In a study assessing the anticancer activity of pyrrolidine derivatives, this compound was evaluated against various cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity with an IC50 value in the low micromolar range (6–22 µM), demonstrating its potential as an anticancer agent .
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of pyrrolidine derivatives against HIV-1. The study found that certain structural modifications, including the incorporation of a chlorobenzyl group, significantly improved the inhibitory activity against viral replication .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Chlorobenzyl Substituent : Enhances binding affinity to biological targets.
- Pyrrolidine Core : Essential for maintaining biological activity across various assays.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased cytotoxicity against cancer cells |
| Variation in aromatic substituents | Altered antiviral efficacy |
属性
分子式 |
C11H16Cl2N2 |
|---|---|
分子量 |
247.16 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;/h1-4,11H,5-8,13H2;1H |
InChI 键 |
PHKULBBCFGSAFI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















